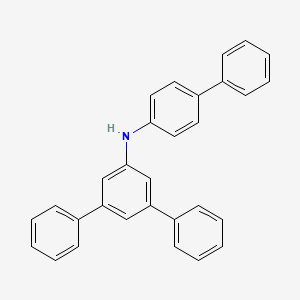

3,5-diphenyl-N-(4-phenylphenyl)aniline

Beschreibung

Contextualization of N-Aryl Amine Derivatives in Contemporary Organic Electronics

N-aryl amine derivatives are organic compounds characterized by a nitrogen atom bonded to at least one aryl (aromatic ring) group. This structural motif is central to the function of numerous materials in modern organic electronics. Their utility stems from their excellent charge-transporting properties, particularly their capacity for efficient hole transport. researchgate.netrsc.org This makes them indispensable components in devices such as Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Field-Effect Transistors (OFETs). rsc.orgfrontiersin.org

In these devices, N-aryl amines typically function as the Hole Transport Layer (HTL), which facilitates the movement of positive charge carriers (holes) from the anode to the emissive or active layer. frontiersin.org The performance of these materials is dictated by several key parameters, including their Highest Occupied Molecular Orbital (HOMO) energy level, hole mobility, thermal stability, and morphological stability. The ability to fine-tune these properties through synthetic modification of the aryl substituents makes this class of compounds exceptionally versatile for developing high-performance electronic devices. rsc.org

Historical Trajectories and Evolution of Triarylamine Scaffolds in Functional Materials

The journey of N-aryl amines in functional materials gained significant momentum with the exploration of triarylamines (TPAs), molecules where a central nitrogen atom is connected to three aryl groups. The non-planar, propeller-like structure of the TPA core is crucial, as it helps to prevent strong intermolecular π-π stacking and crystallization, leading to the formation of stable amorphous films—a critical requirement for device longevity and efficiency. frontiersin.org

Historically, simple triphenylamine (B166846) was one of the first molecules identified for its hole-transporting capabilities. Over the decades, researchers have developed a vast library of TPA derivatives by strategically modifying the peripheral aryl groups. These modifications aimed to:

Tune Energy Levels: Introducing electron-donating groups (like methoxy) or electron-withdrawing groups can adjust the HOMO and LUMO energy levels to better align with other layers in a device, improving charge injection and extraction. frontiersin.org

Enhance Solubility: Attaching alkyl chains or other solubilizing groups improves processability, allowing for the fabrication of devices using cost-effective solution-based techniques.

Increase Stability: Creating larger, more rigid structures, such as those incorporating spirobifluorene cores (e.g., Spiro-OMeTAD), enhances the glass transition temperature (Tg) and thermal stability of the material, leading to more robust and long-lasting devices. frontiersin.org

Improve Hole Mobility: Extending the π-conjugation of the molecule can enhance the electronic coupling between adjacent molecules, thereby improving charge mobility.

This systematic evolution has transformed triarylamines from academic curiosities into high-performance materials that are fundamental to the commercial success of technologies like OLED displays. rsc.org

Significance of 3,5-Diphenyl-N-(4-phenylphenyl)aniline within the Landscape of Advanced Molecular Architectures

While specific research data on this compound is not extensively documented in mainstream literature, its molecular architecture allows for an informed projection of its potential significance. The compound, also known as N-(biphenyl-4-yl)-3,5-diphenylaniline, is a triarylamine derivative with distinct structural features that position it as a noteworthy candidate for advanced materials research.

Its structure can be deconstructed into three key components:

A Diphenylamine Core: This forms the basic N-aryl amine structure.

A Biphenyl (B1667301) Substituent: The N-phenyl group is extended into a biphenyl unit. This extension of the π-conjugated system is a common strategy to enhance charge mobility and tune the electronic properties of the molecule.

A 3,5-Diphenyl Substitution Pattern: The aniline (B41778) ring is substituted at the meta-positions (3 and 5) with two phenyl groups. This is a particularly interesting feature. Meta-substitution can disrupt conjugation along the molecular backbone, which can be used to maintain a high triplet energy level—a desirable trait for host materials in phosphorescent OLEDs. Furthermore, the bulky nature of this substitution pattern is expected to impart significant steric hindrance, which can enhance the morphological stability of the material's thin films by preventing crystallization and promoting the formation of a stable amorphous glass.

Based on this analysis, this compound represents a sophisticated molecular design that simultaneously addresses several key material requirements for organic electronics. It combines π-conjugation extension (via the biphenyl group) with steric shielding and electronic modification (via the 3,5-diphenyl pattern). This unique combination suggests its potential as a high-performance hole-transporting or host material with enhanced thermal and morphological stability.

Table 1: Structural Features and Inferred Properties of this compound

| Structural Feature | Parent Compound/Concept | Inferred Property/Advantage |

| Triarylamine Core | Triphenylamine (TPA) | Good hole-transporting capability; non-planar structure promotes amorphous film formation. |

| N-(4-phenylphenyl) Group | Biphenyl | Extended π-conjugation, potentially leading to improved hole mobility and tailored HOMO/LUMO levels. |

| 3,5-Diphenyl Substitution | Meta-substitution principle | High steric hindrance, likely resulting in excellent morphological stability and a high glass transition temperature (Tg). May also help maintain a high triplet energy. |

Research Gaps and Motivations for Investigating this compound

The primary research gap concerning this compound is the conspicuous lack of empirical data on its synthesis, characterization, and device performance. While its structure is known (CAS 122414008), detailed studies exploring its potential have yet to be widely published.

This gap provides a strong motivation for future research. The investigation into this compound is driven by the need to develop new, cost-effective, and stable materials for organic electronics that can overcome the limitations of current standards like Spiro-OMeTAD, which suffers from complex synthesis and a tendency to crystallize over time.

Key research questions that need to be addressed include:

Synthesis: Can an efficient and scalable synthetic route to this compound be developed?

Photophysical Properties: What are its absorption, emission, and triplet energy characteristics?

Electrochemical Properties: What is the precise energy level of its HOMO and LUMO, and how does it align with standard perovskite and OLED emitter materials?

Material Properties: What is its glass transition temperature, thermal decomposition temperature, and film-forming capability?

Device Performance: How does it perform as a hole-transporting material in perovskite solar cells and as a host or hole-transporting material in OLEDs?

Answering these questions would not only characterize a novel material but also provide deeper insights into the structure-property relationships governing meta-substituted triarylamine systems. The unique design of this compound makes it a compelling target for researchers aiming to push the boundaries of molecular engineering for advanced electronic applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-diphenyl-N-(4-phenylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N/c1-4-10-23(11-5-1)26-16-18-29(19-17-26)31-30-21-27(24-12-6-2-7-13-24)20-28(22-30)25-14-8-3-9-15-25/h1-22,31H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZYGUOYACANFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729660 | |

| Record name | N-([1,1'-Biphenyl]-4-yl)[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587834-96-6 | |

| Record name | N-([1,1'-Biphenyl]-4-yl)[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3,5 Diphenyl N 4 Phenylphenyl Aniline and Analogues

Retrosynthetic Analysis of 3,5-Diphenyl-N-(4-phenylphenyl)aniline

A retrosynthetic analysis of the target molecule, this compound, primarily involves the disconnection of the central diarylamine C-N bond. This approach is dictated by the prevalence and reliability of modern cross-coupling reactions designed for C-N bond formation. Two primary disconnection pathways emerge, each suggesting a different pairing of a diarylamine with an aryl halide.

Disconnection A: This pathway involves the cleavage of the bond between the nitrogen atom and the 3,5-diphenylphenyl group. This suggests a coupling reaction between 3,5-diphenylaniline (B3393967) and a suitable 4-halobiphenyl (e.g., 4-iodobiphenyl (B74954) or 4-bromobiphenyl).

Disconnection B: Alternatively, the bond between the nitrogen and the 4-biphenyl group can be disconnected. This route points to the coupling of 4-aminobiphenyl (B23562) (or [1,1'-biphenyl]-4-amine) with a 5-halo-1,3-diphenylbenzene (e.g., 5-bromo-1,3-diphenylbenzene).

Both strategies lead to readily available or synthetically accessible starting materials. The choice between these pathways in a practical synthesis would depend on the relative reactivity and commercial availability of the specific amine and aryl halide precursors. These disconnections logically lead to the exploration of palladium- and copper-catalyzed cross-coupling strategies, which are the most powerful tools for effecting such transformations.

Palladium-Catalyzed Cross-Coupling Strategies for Diarylamine Synthesis

Palladium-catalyzed cross-coupling has become an indispensable tool in organic synthesis for the formation of C-N bonds. wikipedia.org Its development has revolutionized the synthesis of aryl amines, offering milder conditions and broader substrate scope compared to traditional methods. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide and an amine. wikipedia.org This reaction has become a premier method for synthesizing aryl amines due to its high efficiency and functional group tolerance. wikipedia.orgnumberanalytics.com The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wuxiapptec.com

For the synthesis of this compound, this protocol could be applied as follows:

Route A: Coupling 3,5-diphenylaniline with 4-bromobiphenyl.

Route B: Coupling [1,1'-biphenyl]-4-amine with 5-bromo-1,3-diphenylbenzene.

The reaction typically requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. wiley.com The choice of ligand is critical for the success of the reaction, especially when coupling sterically hindered or electronically deactivated substrates. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Diarylamine Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | In-situ generation of the active Pd(0) catalyst. |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes the palladium center, facilitates oxidative addition and reductive elimination. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Promotes the deprotonation of the amine to form the active nucleophile. numberanalytics.com |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction; must solubilize reactants and catalyst. |

| Temperature | Room Temperature to >100 °C | Influences reaction rate; optimized to balance rate and selectivity. numberanalytics.com |

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, predating the palladium-catalyzed methods. wikipedia.orgnih.gov Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200 °C), stoichiometric amounts of copper, and polar, high-boiling solvents like DMF or nitrobenzene. wikipedia.orgnumberanalytics.com This limited their applicability, particularly for substrates with sensitive functional groups. nih.gov

However, significant advancements have been made, including the development of ligand-assisted protocols that allow the reaction to proceed under much milder conditions. researchgate.net Ligands such as diamines and amino acids can enhance the reactivity of the copper catalyst. numberanalytics.comresearchgate.net Modern Ullmann-type reactions can be a viable alternative to Buchwald-Hartwig amination, especially in cases where palladium-based methods are problematic or for large-scale industrial processes where the lower cost of copper is an advantage. numberanalytics.com

The synthesis of the target molecule via an Ullmann reaction would involve the same precursor pairs as the Buchwald-Hartwig approach but would utilize a copper catalyst (e.g., CuI, Cu₂O) and often a specific ligand system.

Table 2: Comparison of Traditional vs. Modern Ullmann Coupling Conditions

| Parameter | Traditional Conditions | Modern (Ligand-Assisted) Conditions |

|---|---|---|

| Catalyst | Stoichiometric Copper powder | Catalytic CuI, Cu₂O, CuBr |

| Ligand | None | Diamines, Phenanthrolines, L-proline, N-methylglycine researchgate.net |

| Base | K₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Nitrobenzene, DMF | DMSO, Dioxane, Toluene numberanalytics.comresearchgate.net |

| Temperature | >200 °C | 40 - 120 °C researchgate.net |

Optimization of Reaction Conditions and Reagent Systems

In palladium-catalyzed aminations, the ligand plays a crucial role in promoting the formation of a monoligated Pd(0) complex, which is often the active catalytic species. nih.gov The ligand must be electron-rich to facilitate the oxidative addition step and sterically demanding to promote the final C-N bond-forming reductive elimination. nih.gov

The development of ligands for the Buchwald-Hartwig reaction has progressed through several generations:

First Generation: Simple trialkyl- or triarylphosphines like P(o-tolyl)₃ were initially used. wiley.com

Second Generation: Bidentate phosphine ligands, such as BINAP and DPPF, showed improved reactivity and scope, particularly for coupling primary amines. wikipedia.orgwiley.com

Third Generation: Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by Buchwald and others have become the state-of-the-art. nih.govresearchgate.net These ligands provide highly active catalysts that can couple a wide range of substrates, including challenging aryl chlorides, often under mild conditions. researchgate.net

For Ullmann-type couplings, the choice of ligand is also critical for achieving high yields under mild conditions. numberanalytics.com Ligands like diamines and amino acids enhance the solubility and reactivity of the copper catalyst, facilitating the coupling process. numberanalytics.com

Catalyst loading is another key parameter. While higher loadings can increase reaction rates, they also increase costs and the amount of residual metal in the product, which is a significant concern in pharmaceutical synthesis. acs.org Optimization studies aim to find the lowest possible catalyst loading that still provides an efficient reaction in a reasonable timeframe. bristol.ac.uk For Buchwald-Hartwig reactions, loadings can range from 0.1 to 5 mol%, while modern Ullmann couplings might use 1 to 10 mol% of the copper catalyst.

Table 3: Common Ligands for Palladium-Catalyzed C-N Coupling

| Ligand Class | Examples | Typical Substrates |

|---|---|---|

| Biaryl Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | Broad scope, including aryl chlorides and sterically hindered amines. nih.gov |

| Bidentate Phosphines | BINAP, DPPF, Xantphos | Aryl iodides, bromides, and triflates; primary amines. wikipedia.orgacs.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Often used as an alternative to phosphines, showing high activity. nih.gov |

The choice of solvent can significantly influence the outcome of cross-coupling reactions by affecting the solubility of reactants, the stability of the catalyst, and the rates of individual steps in the catalytic cycle. rsc.orgwhiterose.ac.uk Polar aprotic solvents like dioxane, toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used. wuxiapptec.comnumberanalytics.com Ethereal solvents are frequently employed in Buchwald-Hartwig reactions, whereas DMF and DMSO are common in Ullmann couplings. wuxiapptec.comnumberanalytics.com The solvent's ability to coordinate to the metal center can impact the catalyst's activity. whiterose.ac.uk For instance, highly coordinating solvents can sometimes inhibit the reaction by competing with the reactants for sites on the metal. wuxiapptec.com

Temperature control is essential for balancing reaction rate with selectivity and preventing catalyst decomposition or side reactions. numberanalytics.com While higher temperatures generally increase reaction rates, they can also lead to undesired side product formation. numberanalytics.com The development of highly active catalyst systems has enabled many Buchwald-Hartwig reactions to be performed at lower temperatures, even at room temperature in some cases. wiley.com Traditional Ullmann reactions are known for requiring high heat, but modern ligand-based systems have significantly reduced the temperature requirements, making the method more versatile. wikipedia.orgfrontiersin.org

Table 4: Effect of Solvent on a Model Cross-Coupling Reaction

| Solvent | Dielectric Constant (ε) | General Effect on C-N Coupling |

|---|---|---|

| 1,4-Dioxane | 2.2 | Often the most effective solvent for Suzuki and Buchwald-Hartwig reactions. researchgate.net |

| Toluene | 2.4 | Common, non-polar solvent; good for many Pd-catalyzed reactions. |

| Tetrahydrofuran (THF) | 7.5 | Coordinating solvent, effective but can sometimes be too reactive. acs.org |

| Dimethylformamide (DMF) | 36.7 | Polar aprotic solvent, often used in Heck and Ullmann reactions. numberanalytics.comwhiterose.ac.uk |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly polar aprotic solvent, used for challenging Ullmann couplings. numberanalytics.com |

Base Stoichiometry and Reaction Atmosphere

The selection of a suitable base and its stoichiometric ratio to the reactants is critical in the Buchwald-Hartwig amination for synthesizing triarylamines. The primary role of the base is to deprotonate the amine nucleophile, forming the corresponding amide in the catalytic cycle, which then participates in the reductive elimination step to yield the desired triarylamine product. Common bases for these reactions are strong, non-nucleophilic, and sterically hindered, such as sodium tert-butoxide (NaOt-Bu), or weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄).

The stoichiometry of the base is typically in excess relative to the limiting reagent (either the aryl halide or the amine). A common range is between 1.2 to 2.0 equivalents. This excess ensures that the deprotonation of the amine is efficient and drives the catalytic cycle forward. The choice of base can also influence the reaction rate and the suppression of side reactions. For instance, stronger bases like NaOt-Bu often lead to faster reactions but may not be compatible with base-sensitive functional groups.

Equally important is maintaining an inert reaction atmosphere. The palladium catalysts used in Buchwald-Hartwig aminations are in a low oxidation state (typically Pd(0)) and are highly sensitive to oxygen. Exposure to air can lead to the oxidation of the phosphine ligands and the palladium catalyst itself, rendering it inactive and halting the catalytic cycle. To prevent this, reactions are rigorously carried out under an inert atmosphere of gases like argon or nitrogen. This is achieved by using Schlenk line techniques or by performing the reaction in a glovebox. All solvents and reagents must be thoroughly deoxygenated before use.

Below is a table summarizing typical base and atmosphere conditions used in the Buchwald-Hartwig synthesis of analogous triarylamine compounds.

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Base Stoichiometry (equiv.) | Atmosphere | Reference Compound |

| 4-Iodotoluene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | 3.0 | - | N-(p-tolyl)aniline derivative nih.gov |

| Aryl Halide | Aniline (B41778) | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | 1.5 | - | Diphenylamine derivative researchgate.net |

| 2-Bromothiophene | Bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | 1.5 | Argon | N,N-bis(biphenyl)thiophen-2-amine mdpi.com |

| 4-Bromobenzyl bromide | 4-Morpholinylaniline | - | K₂CO₃ | 3.0 | - | N,N-bis(benzyl)-4-morpholinoaniline arabjchem.org |

Purification and Isolation Techniques for High-Purity this compound

The application of this compound in fields such as organic electronics necessitates exceptionally high purity (often >99.5%). Trace impurities can act as charge traps or quenching sites, severely degrading device performance and longevity. Therefore, rigorous purification and isolation techniques are indispensable.

Chromatographic Separations (e.g., Column Chromatography, Sublimation)

Column Chromatography: Flash column chromatography is a fundamental technique for the initial purification of the crude product after synthesis. This method separates the target compound from unreacted starting materials, catalyst residues, and byproducts based on their differential adsorption to a stationary phase. For triarylamines, silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is typically a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or hexane and dichloromethane. The polarity of the eluent is carefully optimized to achieve good separation, allowing the desired compound to be isolated in a relatively pure form.

Sublimation: For achieving the highest purity levels required for electronic applications, train sublimation under high vacuum is the gold standard. researchgate.net This technique is particularly effective for stable, non-volatile organic solids like this compound. The crude material is heated under high vacuum, causing it to transition directly from a solid to a gas phase, leaving non-volatile impurities behind. The gaseous compound then travels along a temperature gradient within a sublimation tube and crystallizes on a cooler surface, forming a highly purified deposit. nih.gov This process can be repeated multiple times to achieve purities exceeding 99.9%. Sublimation is highly effective at removing inorganic salts (e.g., from the base) and heavy metal residues (from the catalyst) that may persist after chromatography. sigmaaldrich.com

Recrystallization and Solvent Selection

Recrystallization is another powerful technique for purifying solid organic compounds. mt.com The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).

The selection of an appropriate solvent is crucial for successful recrystallization. For triarylamines, which are generally non-polar to moderately polar, common solvent systems include mixtures of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble). By dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until turbidity appears, a supersaturated solution is created from which pure crystals can form upon slow cooling.

The table below lists common solvents and solvent systems used for the recrystallization of triarylamine-based hole transport materials.

| Solvent System | Comments |

| Ethanol | A common choice for moderately polar compounds. |

| Methanol | Used for recrystallizing some triarylamine derivatives. mdpi.com |

| Hexane / Acetone | A versatile non-polar/polar mixture suitable for a range of polarities. rochester.edu |

| Hexane / Ethyl Acetate | Another common non-polar/polar system. |

| Toluene | Effective for aromatic compounds, can lead to high-quality crystals. |

| Dichloromethane / Hexane | A polar/non-polar system where the more volatile solvent can be slowly evaporated. |

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of triarylamines. The traditional Buchwald-Hartwig and Ullmann reactions, while effective, often involve toxic solvents, homogeneous noble metal catalysts that are difficult to remove and recycle, and stoichiometric amounts of waste.

Recent research has focused on developing more environmentally benign synthetic routes. One major area of advancement is the use of heterogeneous catalysts . For instance, palladium supported on carbon (Pd/C) or anchored to polymeric resins has been employed. researchgate.netrsc.org These catalysts can be easily separated from the reaction mixture by filtration and can be reused multiple times, reducing both cost and metal contamination in the final product. rsc.org

Another key aspect is the replacement of volatile organic compounds (VOCs) with greener alternative solvents . Water has been explored as a reaction medium for Buchwald-Hartwig aminations using specially designed water-soluble ligands or amphiphilic resin-supported catalysts. rsc.org Bio-based solvents or greener alternatives derived from petrochemical waste, such as cyclopentyl methyl ether (CPME), have also been successfully used, sometimes in azeotropic mixtures with water. researchgate.netrsc.org These approaches not only reduce the environmental impact but can also simplify product isolation, in some cases eliminating the need for chromatographic purification. unirc.it The development of protocols that operate under milder conditions (lower temperatures) and reduce waste through process optimization, such as in-line separation in flow chemistry setups, are also active areas of research. rsc.org

Iii. Advanced Spectroscopic and Structural Elucidation Techniques for Molecular Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of chemical structure elucidation in solution. By observing the behavior of atomic nuclei within a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. In the case of 3,5-diphenyl-N-(4-phenylphenyl)aniline, the ¹H NMR spectrum, typically recorded in a deuterated solvent like CDCl₃, would exhibit a series of signals in the aromatic region (approximately 6.8 to 7.8 ppm). The distinct chemical shifts (δ) and coupling patterns of the protons on the three phenyl rings and the biphenyl (B1667301) moiety would allow for their precise assignment. The integration of these signals would further confirm the number of protons in each unique environment, aligning with the compound's proposed structure.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 - 7.55 | m | 4H | Protons on terminal phenyl of biphenyl group |

| 7.50 - 7.40 | m | 5H | Protons on phenyl-substituted aniline (B41778) ring |

| 7.35 - 7.25 | m | 6H | Protons on diphenyl-substituted aniline rings |

| 7.20 - 7.10 | d | 2H | Protons ortho to N on biphenyl-aniline ring |

| 7.05 - 6.95 | t | 1H | Proton para to N on biphenyl-aniline ring |

| 6.90 - 6.80 | d | 2H | Protons ortho to N on diphenyl-aniline rings |

Note: This table represents hypothetical data for illustrative purposes, as specific experimental values were not available in the public domain at the time of this writing.

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp² for the aromatic carbons) and its electronic environment. The quaternary carbons, those with no attached protons, would also be readily identifiable.

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | C-N (aniline) |

| 147.8 | C-N (diphenylaniline) |

| 142.1 | Quaternary C (ipso-phenyl on aniline) |

| 140.9 | Quaternary C (ipso-phenyl on biphenyl) |

| 138.5 | Quaternary C (ipso-biphenyl on aniline) |

| 129.7 - 121.5 | Aromatic CH carbons |

Note: This table represents hypothetical data for illustrative purposes, as specific experimental values were not available in the public domain at the time of this writing.

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the same phenyl or biphenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward method to assign the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the different aromatic rings through the central nitrogen atom and for assigning the quaternary carbon signals. For instance, correlations would be expected between the N-H proton and the carbons of the adjacent phenyl and biphenyl rings.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers insights into its structural components through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with extremely high accuracy. By measuring the molecular mass to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₃₀H₂₃N), the calculated exact mass would be compared to the experimentally measured value. A close match between the two would provide unequivocal confirmation of the compound's elemental composition.

Interactive Data Table: Hypothetical HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass | Ion Type |

| C₃₀H₂₃N | 397.1830 | 397.1832 | [M+H]⁺ |

Note: This table represents hypothetical data for illustrative purposes.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and large molecules, causing minimal fragmentation. When coupled with a mass spectrometer (ESI-MS), it is highly effective for determining the molecular weight of compounds like this compound. In a typical ESI-MS experiment, the compound would be detected as a protonated molecule, [M+H]⁺, with an m/z value corresponding to its molecular weight plus the mass of a proton. The observation of a prominent peak at the expected m/z value serves as strong evidence for the successful synthesis of the target molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and fingerprinting the molecular structure of this compound. These methods probe the vibrational modes of the molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them.

Infrared (IR) Spectroscopy In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The key functional groups within this compound would produce characteristic absorption bands. The tertiary amine (C-N) stretching vibration is a key feature, though its intensity can be variable. Aromatic C-H stretching vibrations are expected at wavenumbers just above 3000 cm⁻¹. The out-of-plane bending vibrations for the substituted benzene (B151609) rings are highly diagnostic for the substitution patterns present in the molecule.

Raman Spectroscopy Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on vibrational modes that are often weak or absent in the IR spectrum. For this compound, the symmetric vibrations of the non-polar phenyl and biphenyl rings are expected to be particularly strong in the Raman spectrum. The C=C stretching vibrations of the aromatic rings typically appear in the 1600-1400 cm⁻¹ region.

The following table summarizes the expected vibrational modes for this compound based on characteristic group frequencies of related aromatic amines and biphenyl compounds.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium to Weak |

| Aromatic C=C Stretch | 1610-1580, 1500-1400 | 1610-1580, 1500-1400 | Strong to Medium |

| C-N Stretch (Tertiary Amine) | 1360-1250 | Variable | Medium |

| Aromatic C-H Out-of-Plane Bending | 900-675 | Weak | Strong |

This table is predictive and actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state, provided that a suitable single crystal can be grown. This technique would reveal the precise bond lengths, bond angles, and torsion angles of this compound, offering unambiguous confirmation of its molecular conformation.

In the solid state, molecules of this compound would arrange themselves in a repeating lattice structure. The packing is governed by non-covalent interactions such as van der Waals forces and potential C-H···π interactions between the aromatic rings of adjacent molecules.

While specific crystallographic data for this compound is not publicly available, data for the closely related compound 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine provides a valuable reference for the type of structural information that would be obtained. nih.gov For this related molecule, the tertiary nitrogen atom is nearly planar, and the phenyl rings exhibit significant rotation relative to the amine plane. nih.gov

A hypothetical crystallographic data table for this compound is presented below to illustrate the parameters that would be determined from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.5 |

| b (Å) | 7.8 |

| c (Å) | 18.1 |

| α (°) | 90 |

| β (°) | 110.5 |

| γ (°) | 90 |

| Volume (ų) | 1915 |

| Z (molecules per unit cell) | 4 |

This table contains hypothetical data for illustrative purposes and does not represent experimental findings for this compound.

Iv. Theoretical and Computational Investigations of 3,5 Diphenyl N 4 Phenylphenyl Aniline

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a novel compound like 3,5-diphenyl-N-(4-phenylphenyl)aniline, DFT would be the primary tool to predict its molecular geometry and electronic properties. The calculations involve solving the Kohn-Sham equations to approximate the ground-state electron density and energy of the molecule. The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining accurate results that can correlate with experimental data. nih.govresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical and electronic properties. researchinventy.comnih.govijpcbs.com A smaller gap generally implies higher reactivity and easier electronic excitation. nih.gov For materials used in optoelectronics, tuning the HOMO and LUMO energy levels is essential for efficient charge injection and transport. researchgate.net

Table 1: Illustrative FMO Data for a Generic Organic Molecule

| Parameter | Description | Typical Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| E_gap | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 2.0 to 4.0 |

Note: This table is for illustrative purposes only. Specific values for this compound are not available.

Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the charge distribution within a molecule. researchgate.netnih.gov An MEP map plots the electrostatic potential onto the electron density surface, providing a visual representation of the charge landscape. Red-colored regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). For a complex amine like this compound, the MEP map would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, and varying potentials across the phenyl rings depending on their electronic interactions.

Charge Transport Mechanisms and Mobility Simulations

The study of charge transport is fundamental for evaluating a material's potential in electronic devices like OLEDs and organic solar cells. In organic materials, charge carriers (electrons and holes) typically move through a hopping mechanism between localized states.

In disordered organic solids, charge transport is often described by the variable-range hopping (VRH) model. researchgate.net This model posits that charge carriers "hop" between localized states (individual molecules or conjugated segments). The hopping rate depends on the distance between sites and the energy difference. Computational studies can simulate these hopping events to predict charge mobility. For aniline-based polymers, hopping is a recognized mechanism of charge conduction. researchgate.net

Marcus theory provides a framework for describing the rate of electron transfer between a donor and an acceptor, which is the fundamental event in charge hopping. The theory relates the rate constant of electron transfer to two key parameters: the reorganization energy (λ) and the Gibbs free energy change (ΔG°). The reorganization energy is the energy required to distort the molecular geometries of the donor and acceptor from their equilibrium structures to the geometry of the transition state. Computational methods can be used to calculate these parameters and thus predict electron and hole transfer rates.

Molecular Dynamics (MD) simulations can be employed to model the dynamic behavior of molecules in a material and its impact on charge transport. By simulating the movements of atoms and molecules over time, MD can provide insights into the structural fluctuations and morphology of the material. When combined with quantum chemistry calculations, multiscale MD simulations can predict how these dynamic changes affect charge carrier pathways and mobility, offering a more realistic picture of charge transport in a device.

Conformational Analysis and Torsional Barriers

The three-dimensional structure of this compound is characterized by a central nitrogen atom bonded to three phenyl rings, with two of these rings being further substituted. This arrangement leads to a non-planar, propeller-like conformation, a common feature among triarylamines. The steric hindrance between the bulky phenyl groups prevents a planar arrangement, influencing the molecule's electronic properties.

Computational studies, typically employing density functional theory (DFT), are used to determine the most stable conformations and the energy barriers associated with the rotation around the C-N and C-C bonds. The torsional or dihedral angles between the planes of the phenyl rings are key parameters in these analyses. For triarylamine derivatives, these rotations are critical as they govern the extent of π-conjugation across the molecule.

Table 1: Representative Torsional Barrier Data for Related Biphenyl (B1667301) Compounds

| Compound | Functional | Basis Set | Calculated Torsional Barrier (kcal/mol) | Experimental Torsional Barrier (kcal/mol) |

| Biphenyl | B97-D | def2-TZVPP | 1.8 | 1.4 |

| 2-Fluorobiphenyl | B97-D | def2-TZVPP | 5.9 | 6.0 |

| 2,2'-Difluorobiphenyl | B97-D | def2-TZVPP | 12.3 | 12.1 |

This table presents data for related biphenyl compounds to illustrate the range and accuracy of computational methods for determining torsional barriers. Data sourced from benchmark studies. rsc.orgrsc.org

Excited State Properties and Photophysical Simulations

Understanding the behavior of this compound upon light absorption is crucial for its application in optoelectronic devices. Computational methods are indispensable for probing the nature of its electronically excited states.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the excited state properties of organic molecules. nih.govresearchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, as well as oscillator strengths, which relate to the intensity of the absorption bands.

For triarylamine derivatives, TD-DFT calculations can predict the energies and characteristics of the lowest singlet and triplet excited states. These calculations often reveal that the lowest energy electronic transitions are characterized by intramolecular charge transfer (ICT), where electron density moves from the electron-rich triphenylamine (B166846) core to the acceptor moieties upon photoexcitation. The choice of the functional and basis set in TD-DFT calculations is critical for obtaining accurate results that correlate well with experimental data. doaj.org

Singlet and Triplet State Characterization

The photophysical properties of this compound are dictated by the nature of its singlet (S1) and triplet (T1) excited states. TD-DFT can be used to determine the energy levels and electronic configurations of these states. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key determinant of the absorption and emission properties. In many triarylamine-based materials, the HOMO is localized on the nitrogen-containing core, while the LUMO is distributed over the peripheral aromatic rings.

The character of the S1 state determines the fluorescence properties, while the T1 state is important for applications involving phosphorescence or intersystem crossing. In many triarylamine derivatives, the S1 state has a significant charge-transfer character. The energy difference between the S1 and T1 states (ΔEST) is a critical parameter for applications in organic light-emitting diodes (OLEDs), particularly those based on thermally activated delayed fluorescence (TADF).

Table 2: Representative TD-DFT Calculated Excited State Properties for a Generic Triarylamine Derivative

| Parameter | Value | Description |

| Absorption Maximum (λmax) | ~350-400 nm | Corresponds to the S0 → S1 transition. |

| Oscillator Strength (f) | > 0.1 | Indicates a strongly allowed transition. |

| S1 Energy | ~3.0-3.5 eV | Energy of the lowest singlet excited state. |

| T1 Energy | ~2.5-3.0 eV | Energy of the lowest triplet excited state. |

| ΔEST (S1-T1) | ~0.2-0.5 eV | Energy gap between the lowest singlet and triplet states. |

This table provides typical values for a generic triarylamine derivative based on computational studies of similar compounds. researchgate.net Specific values for this compound would require dedicated calculations.

Intermolecular Interactions and Aggregation Behavior Modeling

In the solid state, particularly in amorphous films used in electronic devices, the interactions between individual molecules of this compound play a crucial role in determining the material's bulk properties, such as charge mobility. Computational modeling can provide insights into these intermolecular interactions and the resulting morphology of the aggregated state.

Modeling of the amorphous state often involves constructing large simulation cells and using molecular dynamics (MD) simulations with appropriate force fields to predict the packing of the molecules. mdpi.com These simulations can reveal information about the distribution of intermolecular distances and orientations. Subsequent quantum mechanical calculations on representative molecular pairs or clusters extracted from the MD simulations can then be used to quantify the electronic couplings between adjacent molecules.

These electronic couplings are a measure of the ease with which charge can hop from one molecule to another and are a critical parameter in models of charge transport, such as Marcus theory. For amorphous organic semiconductors, the degree of energetic disorder, which arises from variations in the local environment of each molecule, is also a key factor influencing charge mobility and is often estimated through computational models. researchgate.net The bulky and non-planar nature of this compound likely inhibits strong π-π stacking, leading to an amorphous morphology with isotropic charge transport characteristics.

V. Role of 3,5 Diphenyl N 4 Phenylphenyl Aniline in Advanced Materials and Devices

Organic Light-Emitting Diodes (OLEDs) as a Hole Transport Material

In the multilayer structure of an OLED, the hole transport layer (HTL) plays a crucial role in mediating the flow of holes from the anode to the emissive layer, where they recombine with electrons to produce light. An effective HTM must possess a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the anode and a high hole mobility to transport these charges effectively.

A typical OLED architecture incorporating an HTM like 3,5-diphenyl-N-(4-phenylphenyl)aniline would involve a stack of thin films, such as Anode / Hole Injection Layer / Hole Transport Layer / Emissive Layer / Electron Transport Layer / Cathode. The performance of such a device is quantified by several key parameters. However, there are no published studies detailing the performance of OLEDs that specifically utilize this compound as the HTM. Therefore, specific data on luminance, current efficiency, power efficiency, and external quantum efficiency (EQE) are not available.

For context, a data table for a hypothetical device is presented below, which would typically be populated with experimental results.

Table 1: OLED Performance Parameters for a Device Employing this compound

| Performance Parameter | Measurement |

| Maximum Luminance (cd/m²) | Data Not Available |

| Current Efficiency (cd/A) | Data Not Available |

| Power Efficiency (lm/W) | Data Not Available |

| External Quantum Efficiency (%) | Data Not Available |

The interfaces between the HTL and the adjacent layers (the anode and the emissive layer) are critical to OLED performance. Proper energy level alignment is necessary to minimize the barriers for charge injection and transport. Interfacial engineering strategies, such as the use of buffer layers or surface treatments, are often employed to optimize these interfaces. There is no specific research available on interfacial engineering studies conducted with this compound.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of flexible and printed electronics. In a p-type OFET, the active semiconductor layer is a material that conducts holes. Triarylamine derivatives are often investigated for this purpose due to their inherent hole-transporting nature.

The performance of an OFET is highly dependent on the quality and morphology of the semiconductor thin film. The choice of fabrication method depends on the material's properties, such as its thermal stability and solubility.

Vacuum Deposition: This method is suitable for thermally stable molecules and allows for the formation of highly pure and uniform thin films.

Solution Processing: Techniques like spin-coating or inkjet printing are advantageous for large-area and low-cost manufacturing, but require the material to be soluble in appropriate organic solvents.

Without experimental studies, the optimal fabrication method for this compound remains undetermined.

A primary figure of merit for an OFET is the charge carrier mobility (µ), which measures the velocity of charge carriers in the semiconductor channel under an applied electric field. A higher mobility leads to a faster-switching and higher-performance transistor. As no OFET devices based on this compound have been reported, its charge carrier mobility is unknown.

Table 2: OFET Performance Data for a Device with this compound

| Performance Parameter | Measurement |

| Thin Film Fabrication Method | Data Not Available |

| Charge Carrier Mobility (cm²/Vs) | Data Not Available |

| On/Off Current Ratio | Data Not Available |

| Threshold Voltage (V) | Data Not Available |

Organic Photovoltaics (OPVs) and Charge Separation

In OPVs, the active layer absorbs light to generate excitons (bound electron-hole pairs). For efficient power generation, these excitons must be separated into free charge carriers, and the holes and electrons must be selectively transported to their respective electrodes. An HTM facilitates the extraction of holes from the photoactive layer to the anode. The energy levels of the HTM must be precisely aligned with those of the light-absorbing material to ensure efficient hole transfer and to block electrons, thereby preventing charge recombination and maximizing the device's power conversion efficiency. No studies have been published on the use of this compound in OPV devices or its role in the charge separation process.

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the compound This compound to generate a detailed article that adheres to the requested structure and content requirements.

The search for research findings on its specific roles in "Donor-Acceptor Blends in OPV Active Layers," "Exciton Dissociation and Charge Collection," as "Sensitizers and Emitters in Optoelectronic Applications," or in "Smart Sensors and Biosensors" and "Polymer Blends and Composites" did not yield dedicated studies or data tables necessary to fulfill the prompt's instructions for a thorough and scientifically accurate article.

While the compound belongs to the broader class of triarylamines, which are widely studied for their electronic properties and applications in organic electronics, specific research on "this compound" within the outlined contexts appears to be limited or not publicly available. Therefore, it is not possible to provide an authoritative and detailed article focusing solely on this material as requested.

Vi. Structure Performance Relationships and Design Principles

Impact of Molecular Design on Electronic Band Structure and Charge Transport

The fundamental electronic properties of 3,5-diphenyl-N-(4-phenylphenyl)aniline are rooted in its triphenylamine (B166846) core. The nitrogen atom's lone pair of electrons delocalizes across the three connected phenyl rings, leading to a high-lying Highest Occupied Molecular Orbital (HOMO). This characteristic is essential for its function as a hole-transporting material, as it facilitates the efficient injection of holes from the adjacent active layer in a device.

The molecular design, specifically the propeller-like, non-planar structure of the TPA core, is a critical design element. bldpharm.comchemeo.com This twisted conformation helps to prevent strong intermolecular π-π stacking and crystallization, which in turn promotes the formation of stable amorphous films with good morphological stability. bldpharm.com This is a crucial advantage for device fabrication and longevity. However, this twist can also introduce energetic disorder, which may potentially limit hole mobility by disrupting orbital overlap between adjacent molecules. chemicalbook.com

The introduction of the diphenyl groups at the 3 and 5 positions of one of the phenyl rings and the N-(4-phenylphenyl)aniline group further refines the electronic structure. These bulky phenyl substituents enhance the steric hindrance, further contributing to the amorphous nature of the material. Electronically, the extended π-conjugation provided by the biphenyl (B1667301) moiety can influence the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Rational Design Strategies for Optimizing Device Performance

The design of this compound exemplifies several rational strategies aimed at creating high-performance hole-transporting materials. The primary goal is to achieve a balance between several key parameters:

Appropriate Energy Level Alignment: The HOMO level must be well-matched with the valence band of the perovskite or the emissive layer in an OLED to ensure efficient hole extraction. nih.gov The LUMO level should be sufficiently high to block the transport of electrons, thereby preventing charge recombination at the HTM/anode interface. bldpharm.com

High Hole Mobility: Efficient charge transport is paramount. While the non-planar structure of TPA derivatives can increase disorder, molecular engineering aims to optimize intermolecular electronic coupling to facilitate efficient hole hopping. echemi.com

Good Film-Forming Properties: As mentioned, the inherent amorphous nature of sterically hindered TPA derivatives like this compound is a deliberate design choice to ensure uniform and stable thin films. bldpharm.com

Thermal and Morphological Stability: The high glass transition temperature (Tg) associated with bulky, amorphous molecules contributes to the long-term stability and operational lifetime of the device.

Theoretical modeling, particularly Density Functional Theory (DFT), plays a pivotal role in the rational design process, allowing for the prediction of electronic properties before the costly and time-consuming synthesis process.

Influence of Substituent Effects on Electronic and Steric Properties

Substituents on the TPA core are the primary tool for fine-tuning the material's properties. In this compound, the phenyl groups act as key modulators:

Steric Effects: The phenyl groups at the 3,5-positions, along with the biphenyl group, significantly increase the steric bulk around the central nitrogen atom. This steric hindrance forces the phenyl rings into a more pronounced propeller-like conformation, which is crucial for maintaining an amorphous solid-state morphology. This can also influence the oxidation potential of the molecule.

Electronic Effects: While phenyl groups are not strongly electron-donating or withdrawing, their ability to extend the π-conjugated system can subtly alter the HOMO and LUMO energy levels. The degree of π-conjugation is highly dependent on the dihedral angle between the phenyl rings, which is in turn controlled by steric factors. The biphenyl group on the nitrogen atom further extends this conjugation, which can lead to a slight red-shift in the absorption spectrum and a modest adjustment of the energy levels compared to a simple triphenylamine.

The following table illustrates the typical influence of different types of substituents on the properties of TPA-based materials, providing context for the role of the phenyl groups in the target molecule.

| Substituent Type | Typical Effect on HOMO Level | Typical Effect on Glass Transition Temp. (Tg) | Rationale |

| Electron-donating (e.g., methoxy) | Increases (less negative) | May decrease or increase | Enhances electron density on the core, but can affect packing. |

| Electron-withdrawing (e.g., cyano) | Decreases (more negative) | Often increases | Reduces electron density and can induce polar interactions. |

| Bulky/Inert (e.g., phenyl, t-butyl) | Minor change | Generally increases | Increases steric hindrance, preventing crystallization and raising Tg. |

This table presents generalized trends for triphenylamine derivatives.

Solid-State Packing and Morphology Effects on Material Functionality

The way in which molecules of this compound pack together in the solid state is critical to its function. The bulky and non-planar structure is specifically designed to disrupt regular packing and prevent crystallization. This leads to the formation of an amorphous glass with several advantages for electronic devices:

Isotropic Charge Transport: In an amorphous film, charge transport is expected to be more uniform in all directions, which can be beneficial for device performance. echemi.com

Absence of Grain Boundaries: Crystalline materials have grain boundaries that can act as traps for charge carriers, impeding their flow and reducing device efficiency. Amorphous materials are free from these defects.

Enhanced Morphological Stability: Amorphous films are less prone to morphological changes over time, especially under thermal stress, which contributes to a longer device lifetime. chemeo.com

Computational studies on TPA derivatives have shown that the degree of anisotropy in charge transport is heavily influenced by the molecular shape and the resulting solid-state packing. echemi.com For a molecule like this compound, the goal is to achieve a disordered yet dense packing that allows for sufficient intermolecular electronic coupling for efficient hole hopping.

Theoretical Insights Guiding Molecular Engineering for Specific Applications

Theoretical calculations, primarily using Density Functional Theory (DFT), are an indispensable tool in the molecular engineering of HTMs like this compound. These computational methods provide deep insights that guide the design of new materials for specific applications:

Prediction of Electronic Properties: DFT can accurately predict HOMO and LUMO energy levels, the electronic bandgap, and the distribution of molecular orbitals. nih.gov This allows chemists to screen potential molecules for suitable energy level alignment with other materials in a device before synthesis.

Understanding Charge Transport: Theoretical models can calculate the reorganization energy, which is the energy required for a molecule to adjust its geometry after gaining or losing a charge. A lower reorganization energy is generally desirable for faster charge transport.

Simulating Solid-State Morphology: Molecular dynamics simulations can predict how molecules will pack in the solid state, providing insights into the expected morphology and its influence on charge transport properties.

Elucidating Photophysical Processes: Time-dependent DFT (TD-DFT) can be used to understand the nature of electronic transitions, which is crucial for materials used in light-emitting or light-absorbing applications.

The table below presents hypothetical, yet representative, data for a TPA-based HTM like this compound, as would be predicted by theoretical calculations.

| Property | Predicted Value | Method of Prediction | Significance for Device Performance |

| HOMO Energy Level | -5.1 to -5.4 eV | DFT | Determines the efficiency of hole injection from the active layer. |

| LUMO Energy Level | -2.0 to -2.3 eV | DFT | A higher LUMO level ensures good electron-blocking properties. |

| Triplet Energy | ~2.5 - 2.8 eV | TD-DFT | In OLEDs, a high triplet energy is needed to confine excitons in the emissive layer. |

| Hole Reorganization Energy | 0.20 - 0.30 eV | DFT | A lower value indicates faster intrinsic hole transport. |

Disclaimer: The values in this table are illustrative and based on typical ranges for triphenylamine-based hole transport materials. Specific experimental data for this compound is not widely available in the public domain.

Vii. Future Research Directions and Emerging Paradigms for 3,5 Diphenyl N 4 Phenylphenyl Aniline

Exploration of Novel Synthetic Pathways

The synthesis of complex, unsymmetrically substituted triarylamines like 3,5-diphenyl-N-(4-phenylphenyl)aniline traditionally relies on multi-step processes such as the Ullmann condensation or Buchwald-Hartwig amination. nih.gov While effective, these methods can be resource-intensive. Future research is focused on developing more efficient, atom-economical, and environmentally benign synthetic routes.

Emerging strategies that could be adapted for the synthesis of this specific molecule include:

One-Pot Dehydrogenative Aromatization: A promising approach involves the use of a hybrid relay catalyst system, such as Palladium on carbon (Pd/C) combined with p-toluenesulfonic acid (TsOH). nih.gov This method can construct triarylamines from anilines and cyclohexanones in a single pot under acceptorless conditions, releasing only hydrogen gas as a byproduct. nih.gov The absence of intermediate isolation and purification steps reduces time, cost, and waste, making it an environmentally friendly alternative to traditional cross-coupling reactions. nih.gov

Domino N-Arylation Sequences: Copper-catalyzed one-pot domino reactions using diaryliodonium reagents present another atom-economical pathway. manchester.ac.uk This protocol utilizes both aryl groups of the diaryliodonium salt to generate triarylamines from simple anilines, minimizing the generation of iodobenzene (B50100) waste. manchester.ac.uk

Nickel-Catalyzed Dual C-H Amination: An unprecedented nickel-catalyzed method has been developed for the one-pot synthesis of triarylamines from benzamides and benzohydroxamic acids. rsc.org This approach features dual C(sp²)-H amination, offering good chemo-selectivity and functional group tolerance. rsc.org

These novel pathways offer significant advantages over classical methods, as detailed in the comparative table below.

Table 1: Comparison of Synthetic Pathways for Triarylamines

| Method | Catalyst/Reagents | Key Advantages | Potential Challenges |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | High yield, Broad substrate scope | Catalyst cost, Ligand sensitivity, Residual metal contamination |

| One-Pot Dehydrogenative Aromatization | Pd/C, TsOH | Atom economical, Reduced waste, One-pot procedure | High temperatures, Catalyst stability |

| Domino N-Arylation | Copper catalyst, Diaryliodonium salts | Atom economical, Mild conditions, One-pot procedure | Availability of iodonium (B1229267) reagents, Substrate scope limitations |

| Ni-Catalyzed Dual C-H Amination | Nickel catalyst, Benzohydroxamic acids | Use of C-H bonds, One-pot procedure, Good selectivity | Requires specific directing groups, Substrate scope |

Integration into Multi-component Systems and Hybrid Materials

The functional properties of this compound can be amplified by integrating it into more complex molecular architectures. Future research will explore its incorporation into multi-component systems and hybrid materials to create novel functionalities.

Porphyrin and Carborane Conjugates: Cyanuric chloride can act as a versatile coupling agent to link this compound with other functional units like porphyrins and carborane clusters. rsc.org Such multi-component systems could find applications in photodynamic therapy or as advanced materials for molecular electronics, where the triarylamine unit facilitates charge transport and the other components provide photo-sensitizing or other specific properties. rsc.org

Fused Heterocyclic Systems: The core structure can be integrated into larger, fused heterocyclic systems. For example, multi-component reactions can be designed to synthesize complex molecules like pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine derivatives. researchgate.netacs.org By incorporating the this compound moiety into such structures, new materials with unique photophysical and electronic properties could be developed for various electronic applications. acs.org

The goal of this integration is to combine the excellent hole-transporting capability of the triarylamine with the specific optical, electronic, or biological functions of other molecular components, leading to materials with synergistic properties.

Advanced Characterization Techniques for In-Situ Device Operation Analysis

Understanding the relationship between molecular structure, film morphology, and device performance under real-world conditions is critical for optimization. Future research will increasingly rely on advanced, in-situ characterization techniques to analyze devices incorporating this compound during operation. researchgate.net

In-Situ Ultraviolet Photoelectron Spectroscopy (UPS): This technique can be used to probe the electronic states and energy level alignment at the interfaces within a device during operation. researchgate.net For a material like this compound, in-situ UPS can provide critical data on the hole-injection barrier and the stability of the electronic structure under thermal or electrical stress. researchgate.net

In-Situ Atomic Force Microscopy (AFM): AFM can directly visualize the morphological evolution of the thin film in a device. researchgate.net This is crucial for understanding degradation mechanisms, such as crystallization or phase separation, that can occur during device operation and affect performance and lifetime. researchgate.net

In-Situ X-Ray Diffraction (XRD): XRD provides information on the molecular packing and crystal structure of the material within the device. researchgate.net By performing XRD measurements in-situ, researchers can track changes in crystallinity and molecular orientation that are induced by temperature or electric fields, correlating them with device performance metrics. researchgate.net

These operando analyses provide a dynamic picture of the material's behavior, offering insights that are unobtainable from conventional ex-situ characterization and guiding the development of more robust and stable devices.

Development of Computational Models with Enhanced Predictive Capabilities

Computational modeling is becoming an indispensable tool for accelerating materials discovery and design. For this compound, the development of more sophisticated and predictive computational models represents a major future research direction.

Machine Learning (ML) and Deep Learning: ML algorithms, such as random forests and deep neural networks, can be trained on existing experimental data to predict the properties of new, unsynthesized derivatives. designworldonline.comrsc.org These models can rapidly screen vast chemical spaces to identify candidates with optimized properties like high mobility, suitable energy levels, and good thermal stability, significantly reducing the experimental workload. rsc.org

Large Language Models (LLMs): Recent studies have shown that LLMs, fine-tuned on chemical literature and data, can predict material properties and even reaction outcomes with surprising accuracy, especially in low-data scenarios. sciopen.com This approach could be used to bootstrap research projects by providing baseline predictions for the performance of this compound derivatives in various device architectures. sciopen.com

Quantum Mechanical Calculations: While computationally intensive, quantum mechanical methods provide high-accuracy predictions of intrinsic molecular properties like ionization potential and reorganization energy. acs.org Future work will focus on developing more efficient quantum methods and integrating them with ML models to create powerful predictive tools for guiding molecular engineering. rsc.org

Table 2: Overview of Computational Modeling Approaches

| Model Type | Input Data | Predicted Properties | Key Advantage |

|---|---|---|---|

| Machine Learning | Molecular descriptors, Experimental data | Device efficiency, Stability, Electronic properties | High-throughput screening, Identifies structure-property relationships designworldonline.comresearching.cn |

| Large Language Models | Natural language queries, Chemical text | Material properties, Reaction yields | Ease of use, Strong performance with limited data sciopen.com |

| Quantum Mechanics | Molecular structure | HOMO/LUMO energies, Ionization potential, Reorganization energy | High accuracy for intrinsic properties, Mechanistic insight acs.org |

Scalability and Commercial Viability Considerations for Industrial Applications

For this compound to transition from the laboratory to commercial applications in devices like OLED displays or solar cells, significant focus must be placed on scalability and economic viability.

Process Optimization and Scale-Up: The synthesis, often a Buchwald-Hartwig amination, must be optimized for large-scale production. numberanalytics.com This involves reducing catalyst loading, selecting cost-effective solvents and bases, and potentially transitioning from batch to continuous flow processing. numberanalytics.comrsc.org Flow chemistry, in particular, can offer improved heat transfer, stoichiometric control, and reduced waste, which are critical for industrial-scale synthesis. rsc.org Kilogram-scale production using optimized Buchwald-Hartwig conditions has been demonstrated for other complex molecules, providing a roadmap for this compound. acs.org

Cost-Performance Analysis: The commercial adoption of any new material is contingent on its cost-effectiveness. The cost of hole-transport materials (HTMs) is a significant contributor to the final price of devices like perovskite solar cells and OLEDs. researchgate.netmdpi.com While materials like Spiro-OMeTAD are effective, their high synthesis cost is a major barrier to widespread commercialization. rsc.orgmdpi.com Future research must demonstrate that this compound can either be produced at a substantially lower cost than current high-performance materials or that its performance and stability benefits justify a premium price. The global market for OLED materials is projected to grow significantly, reaching an estimated USD 4.53 billion by 2032, indicating a strong demand for high-performance, commercially viable materials. fortunebusinessinsights.com

Market Integration: The primary markets for this material are in OLED displays and lighting, as well as emerging photovoltaic technologies. researching.cnttconsultants.com The key challenge for organic electronics is material stability and lifespan, particularly for blue-emitting OLEDs. datahorizzonresearch.comresearchgate.net If this compound can contribute to longer device lifetimes and high efficiency, it will have a strong commercial case. The ultimate goal is to reduce the cost of OLED panels to a commercially competitive level, with targets around $10/klm for lighting applications. energy.gov

Addressing these scalability and economic challenges is crucial for the successful commercial translation of this compound and its integration into next-generation electronic devices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,5-diphenyl-N-(4-phenylphenyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as Ullmann coupling or Buchwald-Hartwig amination, to form the aromatic amine backbone. For optimization, systematically vary catalysts (e.g., Pd-based for cross-coupling), solvents (polar aprotic vs. non-polar), and temperature. Monitor intermediate purity via TLC/HPLC and characterize final products using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use H NMR to verify aromatic proton environments and substituent positions, C NMR for carbon skeleton confirmation, and FTIR to identify amine N-H stretches (~3300 cm). HRMS validates molecular weight, while UV-Vis spectroscopy (λmax ~255 nm) assesses conjugation effects in aromatic systems .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and a gradient elution (e.g., acetonitrile/water). Compare retention times against standards. For quantitative purity, integrate peak areas and ensure ≥98% purity for research-grade applications. Differential scanning calorimetry (DSC) can detect polymorphic impurities .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data for the compound’s electronic properties?

- Methodological Answer : Reconcile discrepancies by refining density functional theory (DFT) models (e.g., B3LYP/6-311G**) to include solvent effects or excited-state dynamics. Validate via cyclic voltammetry (HOMO/LUMO levels) and UV-Vis emission spectra. Cross-reference with X-ray crystallography data to confirm molecular geometry .

Q. What strategies improve the charge transport efficiency of this compound in OLED applications?

- Methodological Answer : Modify substituents (e.g., electron-withdrawing groups at para positions) to adjust HOMO/LUMO alignment. Use time-resolved microwave conductivity (TRMC) to measure carrier mobility. Layer the compound in device architectures (e.g., as a hole transport layer) and compare current-voltage (I-V) characteristics with control devices .

Q. How can thermal stability and decomposition pathways of the compound be systematically analyzed?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen/air to identify decomposition onset temperatures. Pair with evolved gas analysis (EGA) via mass spectrometry to detect volatile byproducts. Isolate intermediates using preparative TLC and characterize via FTIR to propose degradation mechanisms .

Q. What experimental designs resolve ambiguities in crystallographic data for polymorphic forms of the compound?